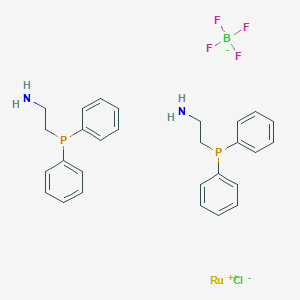
(2-Oxo-2-phenylethyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-2-phenylethyl)alanine is a chemical compound with the molecular formula C11H13NO3. It is known for its unique structure, which includes a phenyl group attached to an alanine backbone through a keto group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2-phenylethyl)alanine typically involves the reaction of alanine with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the desired product. Common reagents used in this synthesis include sodium cyanoborohydride and acetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Oxo-2-phenylethyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
(2-Oxo-2-phenylethyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mécanisme D'action
The mechanism by which (2-Oxo-2-phenylethyl)alanine exerts its effects involves interactions with specific molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The phenyl group contributes to its binding affinity with enzymes and receptors, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Phenylalanine: Similar in structure but lacks the keto group.
Tyrosine: Contains a hydroxyl group on the phenyl ring.
Phenylpyruvic acid: Similar structure but lacks the alanine backbone.
Uniqueness: (2-Oxo-2-phenylethyl)alanine is unique due to the presence of both a keto group and a phenyl group attached to an alanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(phenacylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15)12-7-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,14,15) |
Clé InChI |
HOXAHUGORDPXIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N'-{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14802023.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B14802026.png)
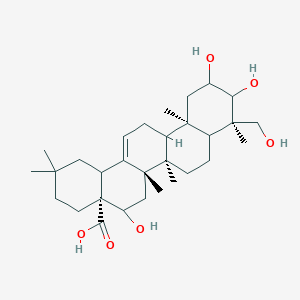
![benzhydryl (3R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14802041.png)
![[(1R,2R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14802042.png)
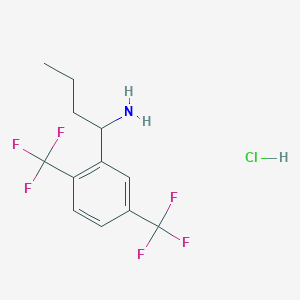
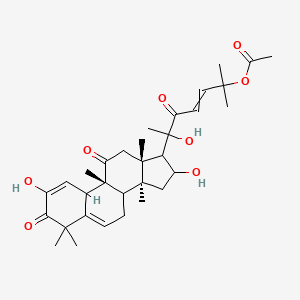
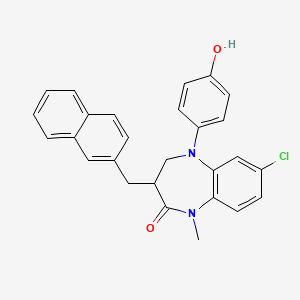

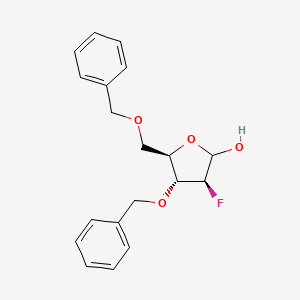

![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
